4-({[1-(Acetyloxy)ethoxy]carbonyl}amino)benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[1-(Acetyloxy)ethoxy]carbonyl}amino)benzene-1-sulfonic acid is an organic compound that features both sulfonic acid and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[1-(Acetyloxy)ethoxy]carbonyl}amino)benzene-1-sulfonic acid can be achieved through a multi-step process involving the introduction of the sulfonic acid group and the ester group onto a benzene ring. One common method involves the sulfonation of aniline followed by acylation and esterification reactions. The reaction conditions typically involve the use of strong acids like sulfuric acid for sulfonation and acetic anhydride for acylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and waste, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-({[1-(Acetyloxy)ethoxy]carbonyl}amino)benzene-1-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.
Major Products Formed
Oxidation: Sulfonates
Reduction: Alcohols
Substitution: Halogenated aromatic compounds
Scientific Research Applications
4-({[1-(Acetyloxy)ethoxy]carbonyl}amino)benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-({[1-(Acetyloxy)ethoxy]carbonyl}amino)benzene-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins and enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing acetic acid and other active intermediates that can further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzenesulfonic acid: Lacks the ester group, making it less reactive in certain chemical reactions.
4-Acetoxybenzenesulfonic acid: Similar structure but without the ethoxycarbonyl group, affecting its solubility and reactivity.
4-(Ethoxycarbonylamino)benzenesulfonic acid: Similar but lacks the acetoxy group, influencing its chemical properties.
Uniqueness
4-({[1-(Acetyloxy)ethoxy]carbonyl}amino)benzene-1-sulfonic acid is unique due to the presence of both the ester and sulfonic acid groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in various fields of research and industry.
Properties
CAS No. |
112613-78-2 |
---|---|
Molecular Formula |
C11H13NO7S |
Molecular Weight |
303.29 g/mol |
IUPAC Name |
4-(1-acetyloxyethoxycarbonylamino)benzenesulfonic acid |
InChI |
InChI=1S/C11H13NO7S/c1-7(13)18-8(2)19-11(14)12-9-3-5-10(6-4-9)20(15,16)17/h3-6,8H,1-2H3,(H,12,14)(H,15,16,17) |
InChI Key |
FZARMSLLZOTKRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC(=O)C)OC(=O)NC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.